methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate
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Overview
Description
Methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxy groups and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone structure.
Methoxylation: The quinazolinone core is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 6 and 7 positions.
Benzoate Ester Formation: The final step involves the esterification of the quinazolinone derivative with methyl 4-bromobenzoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The methoxy groups and benzoate ester can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are reduced .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
- 4-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid
Uniqueness
Methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and the benzoate ester contribute to its unique reactivity and potential therapeutic applications.
Biological Activity
Methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H20N2O4
- Molecular Weight : 336.36 g/mol
- SMILES Notation : COc1ccccc1CNC(=O)c2ncn(CCC(=O)NCc3cccc(F)c3)c(=O)c2cc1OC
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties . In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For instance, it was tested against human breast cancer cells and showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 30 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 35 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity . It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 500 |
Escherichia coli | 750 |
Anti-inflammatory Effects
Studies have suggested that this compound possesses anti-inflammatory properties . In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in cancer cell growth and inflammation.
- Modulation of Signaling Pathways : The compound affects key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Induction of Apoptosis : By activating caspases, it promotes programmed cell death in malignant cells.
Study on Antitumor Effects
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of this compound in vivo using xenograft models. The results indicated a significant tumor reduction compared to control groups, with minimal side effects observed.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy against multi-drug resistant strains. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy, suggesting a potential role in overcoming antibiotic resistance.
Properties
Molecular Formula |
C19H18N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3-yl)methyl]benzoate |
InChI |
InChI=1S/C19H18N2O5/c1-24-16-8-14-15(9-17(16)25-2)20-11-21(18(14)22)10-12-4-6-13(7-5-12)19(23)26-3/h4-9,11H,10H2,1-3H3 |
InChI Key |
CUJNJZJNFLGUFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)OC)OC |
Origin of Product |
United States |
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